molecular formula C14H21N3O2 B11792158 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinicacid

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11792158
M. Wt: 263.34 g/mol
InChI Key: VTGMNNUYPASXJH-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid typically involves the reaction of 4-isopropylpiperazine with 2-methylnicotinic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid
  • 2-(6-(1H-indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole
  • 2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone

Uniqueness

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid is unique due to its specific structural features, such as the presence of both a piperazine ring and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-6-8-17(9-7-16)13-5-4-12(14(18)19)11(3)15-13/h4-5,10H,6-9H2,1-3H3,(H,18,19)

InChI Key

VTGMNNUYPASXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)O

Origin of Product

United States

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